molecular formula C8H8Cl2N2 B11894332 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B11894332
M. Wt: 203.07 g/mol
InChI Key: IMVUFEAITFPBOU-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with chlorine atoms substituted at the 6th and 8th positions, and a tetrahydro configuration at the 1st, 2nd, 3rd, and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dichloropyridine, a series of reactions involving nucleophilic substitution, reduction, and cyclization can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the tetrahydro configuration to yield different structural analogs.

    Substitution: Halogen atoms at the 6th and 8th positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug development, targeting various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    2,7-Naphthyridine: Similar core structure but with variations in the position of nitrogen atoms and substituents.

    Tetrahydroisoquinoline: A related heterocyclic compound with a similar tetrahydro configuration.

Uniqueness: 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its chlorine substitutions at the 6th and 8th positions make it particularly interesting for studying halogen effects on biological activity and reactivity.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2

InChI Key

IMVUFEAITFPBOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

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